molecular formula C12H9NO3 B6386441 5-(2-Hydroxyphenyl)picolinic acid, 95% CAS No. 1261896-55-2

5-(2-Hydroxyphenyl)picolinic acid, 95%

Cat. No. B6386441
CAS RN: 1261896-55-2
M. Wt: 215.20 g/mol
InChI Key: JCBKYCJRGSCVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyphenyl)picolinic acid (5-HPPA) is an organic compound with a molecular formula of C7H7NO3. It belongs to the family of pyridines, which are aromatic heterocyclic compounds with a benzene ring and a nitrogen atom in the ring. 5-HPPA is a white or yellowish solid, soluble in water, and insoluble in organic solvents. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.

Mechanism of Action

The exact mechanism of action of 5-(2-Hydroxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the regulation of neurotransmission. In addition, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
5-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells, making it a safe and effective compound for use in laboratory experiments. However, one limitation is that it is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

Future research on 5-(2-Hydroxyphenyl)picolinic acid, 95% could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research could be conducted to determine its effects on other enzymes and its potential as an antioxidant. Further research could also be conducted to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, further research could be conducted to explore its potential as a food preservative.

Synthesis Methods

5-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized from the reaction of phenol with pyridine in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, the phenol and pyridine react to form a pyridinium salt. In the second step, the salt is hydrolyzed to form 5-(2-Hydroxyphenyl)picolinic acid, 95%. The yield of the reaction is typically around 90%.

Scientific Research Applications

5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as a potential drug for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as an antioxidant, as well as for its ability to inhibit the growth of bacteria, fungi, and viruses.

properties

IUPAC Name

5-(2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-10(12(15)16)13-7-8/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBKYCJRGSCVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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